molecular formula C21H16FN3O3S2 B11288478 4-{[6-Fluoro-3-(thiomorpholin-4-ylcarbonyl)quinolin-4-yl]sulfonyl}benzonitrile

4-{[6-Fluoro-3-(thiomorpholin-4-ylcarbonyl)quinolin-4-yl]sulfonyl}benzonitrile

Cat. No.: B11288478
M. Wt: 441.5 g/mol
InChI Key: RQHFFZWXAOFAIP-UHFFFAOYSA-N
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Description

4-{[6-Fluoro-3-(thiomorpholin-4-ylcarbonyl)quinolin-4-yl]sulfonyl}benzonitrile is a complex organic compound that belongs to the quinoline family It is characterized by the presence of a fluorine atom, a thiomorpholine ring, and a benzonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[6-Fluoro-3-(thiomorpholin-4-ylcarbonyl)quinolin-4-yl]sulfonyl}benzonitrile typically involves multiple steps, starting from readily available precursors. One common approach involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts.

    Introduction of the Fluorine Atom: The fluorine atom can be introduced through electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide.

    Attachment of the Thiomorpholine Ring: The thiomorpholine ring can be attached via nucleophilic substitution reactions, where a suitable thiomorpholine derivative reacts with the quinoline core.

    Sulfonylation and Benzonitrile Introduction:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-{[6-Fluoro-3-(thiomorpholin-4-ylcarbonyl)quinolin-4-yl]sulfonyl}benzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium hydride in DMF.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce quinoline derivatives with reduced functional groups.

Scientific Research Applications

4-{[6-Fluoro-3-(thiomorpholin-4-ylcarbonyl)quinolin-4-yl]sulfonyl}benzonitrile has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-{[6-Fluoro-3-(thiomorpholin-4-ylcarbonyl)quinolin-4-yl]sulfonyl}benzonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole
  • 4-Hydroxy-2-quinolones
  • Quinolinyl-pyrazoles

Uniqueness

4-{[6-Fluoro-3-(thiomorpholin-4-ylcarbonyl)quinolin-4-yl]sulfonyl}benzonitrile is unique due to its combination of a fluorine atom, thiomorpholine ring, and benzonitrile group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C21H16FN3O3S2

Molecular Weight

441.5 g/mol

IUPAC Name

4-[6-fluoro-3-(thiomorpholine-4-carbonyl)quinolin-4-yl]sulfonylbenzonitrile

InChI

InChI=1S/C21H16FN3O3S2/c22-15-3-6-19-17(11-15)20(30(27,28)16-4-1-14(12-23)2-5-16)18(13-24-19)21(26)25-7-9-29-10-8-25/h1-6,11,13H,7-10H2

InChI Key

RQHFFZWXAOFAIP-UHFFFAOYSA-N

Canonical SMILES

C1CSCCN1C(=O)C2=CN=C3C=CC(=CC3=C2S(=O)(=O)C4=CC=C(C=C4)C#N)F

Origin of Product

United States

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